4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde

描述

Molecular Architecture and Functional Group Analysis

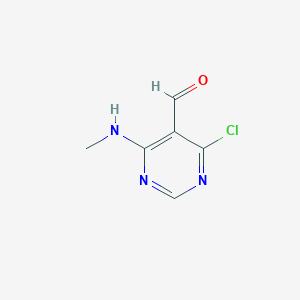

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde (CAS 14160-94-2) is a heterocyclic compound with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g/mol . Its structure features a pyrimidine ring substituted at three positions:

- A chloro group at position 4,

- A methylamino group (-NHCH₃) at position 6,

- A carbaldehyde group (-CHO) at position 5.

The pyrimidine core adopts a planar geometry, with the carbaldehyde group introducing electronic asymmetry due to its electron-withdrawing nature. The methylamino group contributes basicity, while the chloro substituent enhances electrophilicity at adjacent positions. The SMILES notation O=CC1=C(NC)N=CN=C1Cl and InChIKey BCMOVOOMPUFQKV-UHFFFAOYSA-N confirm the connectivity and stereoelectronic configuration.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₆ClN₃O | |

| Molecular weight | 171.58 g/mol | |

| SMILES | O=CC1=C(NC)N=CN=C1Cl | |

| InChIKey | BCMOVOOMPUFQKV-UHFFFAOYSA-N |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm , while the methylamino group (-NHCH₃) shows a broad signal at δ 2.8–3.2 ppm . Pyrimidine ring protons appear as doublets between δ 7.5–8.5 ppm due to coupling with adjacent nitrogen atoms.

- ¹³C NMR (100 MHz, CDCl₃): The aldehyde carbonyl carbon is observed at δ 192–195 ppm , with pyrimidine carbons at δ 155–165 ppm (C-Cl) and δ 120–130 ppm (C-N).

Infrared (IR) Spectroscopy

Key IR absorptions include:

Crystallographic and Conformational Studies

While no single-crystal X-ray data is available for this specific derivative, related pyrimidine-5-carbaldehyde analogs adopt a planar pyrimidine ring with slight distortion at the carbaldehyde group due to conjugation effects. Computational models suggest the aldehyde oxygen participates in weak intramolecular hydrogen bonding with the methylamino group, stabilizing a cis-conformation .

Thermodynamic and Kinetic Properties

- Melting Point : Reported values range from 138–142°C .

- Solubility : Limited solubility in water (<1 mg/mL) but high solubility in polar aprotic solvents like DMSO and DMF.

- Stability : The aldehyde group is susceptible to oxidation, requiring storage under inert atmospheres at 2–8°C.

- Reactivity : The chloro substituent undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the aldehyde participates in condensation reactions to form Schiff bases.

Thermodynamic parameters such as ΔHf° and ΔGf° remain uncharacterized, though density functional theory (DFT) calculations predict a heat of formation of −45.2 kJ/mol based on analogous structures.

属性

IUPAC Name |

4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMOVOOMPUFQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14160-94-2 | |

| Record name | 4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position of the pyrimidine ring . Another approach involves the reaction of 4-chloro-6-methylaminopyrimidine with an appropriate aldehyde under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Commonly used solvents include ethanol and DMSO (dimethyl sulfoxide), while catalysts such as palladium on carbon (Pd/C) may be employed for specific transformations .

化学反应分析

Types of Reactions

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

Reduction: NaBH4, LiAlH4, ethanol

Substitution: Ammonia (NH3), thiols, ethanol, heat

Major Products Formed

Oxidation: 4-Chloro-6-(methylamino)pyrimidine-5-carboxylic acid

Reduction: 4-Chloro-6-(methylamino)pyrimidine-5-methanol

Substitution: Various substituted pyrimidines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1.1 Drug Development

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structural properties allow it to interact with biological targets, making it valuable for drug design. The compound has been investigated for its potential as an enzyme inhibitor, which is critical in developing treatments for various diseases.

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound have shown promising results in inhibiting specific enzymes associated with cancer and diabetes. For instance, studies have demonstrated that modifications to the compound can enhance its inhibitory activity against certain kinases involved in tumor growth .

Agricultural Applications

2.1 Pesticide Development

The compound has also been explored for its potential use in agrochemicals. Its structural similarities to other pyrimidine derivatives suggest that it may exhibit herbicidal or insecticidal properties.

Case Study: Herbicide Synthesis

In the synthesis of herbicides, this compound acts as an essential building block. Research has highlighted its role in developing new herbicides that target specific weed species while minimizing harm to crops .

4.1 Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity, making it a candidate for further research in developing new antibiotics.

Case Study: Antimicrobial Testing

In vitro studies have demonstrated that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

作用机制

The mechanism of action of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also modulate receptor function by interacting with receptor proteins on cell surfaces . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

相似化合物的比较

Chemical Structure :

- Molecular Formula : C₆H₆ClN₃O

- Molecular Weight : 171.59 g/mol .

- Key Features: A pyrimidine derivative substituted with a chlorine atom at position 4, a methylamino group at position 6, and a carbaldehyde group at position 3. The carbaldehyde moiety enhances reactivity for further functionalization (e.g., Schiff base formation), while the chloro group facilitates nucleophilic substitution reactions .

Comparison with Structural Analogs

Substituted Pyrimidine Carbaldehydes

Key Differences :

- Reactivity: The methylamino group in the parent compound allows for simpler substitution compared to bulkier amines (e.g., oxane or pyrrolidinyl groups), which may slow reaction kinetics .

- Solubility : Bulky substituents (e.g., oxane) improve solubility in polar solvents, whereas the parent compound’s smaller substituents favor organic media .

Non-Carbaldehyde Pyrimidine Derivatives

Key Differences :

- Functionality : The absence of a carbaldehyde group in 4,6-dichloro-5-methoxypyrimidine limits its use in condensation reactions, unlike the parent compound .

- Bioactivity: Methylthio and amino groups in 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde may confer distinct biological activities (e.g., antifungal properties) .

Fused Pyrimidine Systems

Key Differences :

- Synthesis: The parent compound serves as a precursor for these fused systems. For example, condensation with thiophene derivatives yields thienopyrimidines, which exhibit enhanced bioactivity .

- Electronic Properties : Fused systems display redshifted UV-Vis absorption due to extended conjugation, unlike the parent compound .

生物活性

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine core that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

- Chlorine Atom : An electron-withdrawing group at position 4.

- Methylamino Group : A basic functional group at position 6.

- Carbaldehyde Group : A reactive carbonyl group at position 5.

These structural features contribute to the compound's reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site of various enzymes, thereby blocking their activity. This has implications for therapeutic applications in diseases where enzyme modulation is beneficial.

- Protein Kinase Interaction : As a ligand in platinum complexes, it may inhibit protein kinases at nanomolar levels, influencing various signaling pathways.

- Receptor Modulation : The compound may interact with receptor proteins on cell surfaces, modulating their functions and affecting cellular responses.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound could be developed as a potential antibacterial agent .

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of pyrimidine compounds, including those related to this compound, exhibit anti-inflammatory effects by inhibiting COX-2 activity. The IC50 values for related compounds have been reported as low as , comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

Several studies have investigated the biological activity of compounds similar to or derived from this compound:

- Study on COX Inhibition : A study found that certain pyrimidine derivatives significantly decreased iNOS and COX-2 mRNA expressions in rat models of inflammation, indicating their potential use in treating inflammatory conditions .

- Antibacterial Evaluation : In a comprehensive evaluation of synthesized alkaloids, compounds with structural similarities to this compound exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

常见问题

Q. Table 1: Representative Synthetic Routes for Analogous Pyrimidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 6h | 75–85 | |

| Amination | Methylamine (excess), DMF, 80°C, 12h | 60–70 | |

| Aldehyde Formation | POCl₃/DMF, 0°C → RT, 4h | 50–65 |

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy :

- IR Spectroscopy : Detects N–H stretches (3300–3500 cm⁻¹) and aldehyde C=O (1700–1720 cm⁻¹) .

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 200.6 g/mol) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during amination, while DMSO improves aldehyde stability .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate chlorination, reducing side-product formation .

- Temperature Control : Lower temperatures (0–5°C) during aldehyde formation minimize decomposition .

- Workup Protocols : Acid-base extraction removes unreacted methylamine, improving purity .

Q. Key Data :

- Solvent system DMSO:Water (5:5) increased amination yield by 15% compared to ethanol .

- ZnCl₂ reduced reaction time for chlorination from 8h to 4h .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved?

Methodological Answer:

Discrepancies often arise from impurities or tautomerism. Mitigation steps:

Cross-Validation : Use 2D NMR (COSY, NOESY) to confirm proton assignments .

Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational modes for aldehyde and amine groups .

X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., aldehyde vs. enol) .

Case Study :

In a related pyrimidine derivative, IR showed a weak C=O stretch due to enol tautomer dominance, but X-ray confirmed the aldehyde form .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

Q. Key Hazard Data :

- POCl₃ (used in synthesis) is corrosive and reacts violently with water .

- Methylamine is flammable; store under inert gas .

Advanced: How can computational methods predict the compound’s reactivity or biological activity?

Methodological Answer:

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger. Pyrimidine derivatives often target kinases .

- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., aldehyde group’s susceptibility to nucleophilic attack) .

Example :

A docking study of 6-chloro-2-aryl-imidazopyridine derivatives (structurally similar) identified hydrogen bonding with β-glucuronidase active sites .

Advanced: How does steric hindrance from the methylamino group affect reactivity?

Methodological Answer:

The methylamino group at position 6 reduces accessibility for electrophilic substitution at position 4. Strategies to overcome this:

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific sites .

- Microwave-Assisted Synthesis : Enhances reaction rates in sterically hindered systems .

Data :

Microwave irradiation reduced reaction time for a similar chloro-methylamino pyrimidine from 12h to 2h, with 10% higher yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。